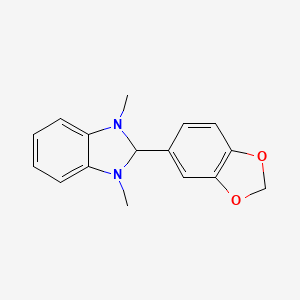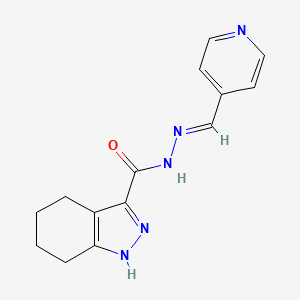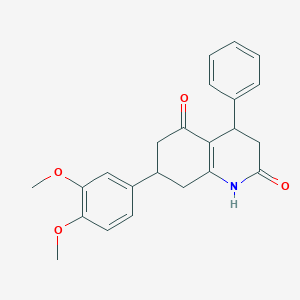![molecular formula C13H7BrN2O3 B5548298 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5548298.png)
3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromen-2-one derivatives, including those with pyrazolyl substituents, typically involves cyclization reactions. For instance, Padilla-Martínez et al. (2011) reported the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst. This method demonstrates a common approach to synthesizing chromen-2-one derivatives by exploiting the reactivity of phenylhydrazono precursors (Padilla-Martínez et al., 2011).
Molecular Structure Analysis
The molecular and supramolecular structures of these compounds can be elucidated using techniques like X-ray diffraction. The study by Padilla-Martínez et al. also highlighted the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, revealing important details about their crystalline forms and the orientation of substituent groups relative to the chromene-pyrazole ring system (Padilla-Martínez et al., 2011).
Chemical Reactions and Properties
The reactivity of chromen-2-one derivatives can vary widely depending on the substituents present. For example, the introduction of pyrazolyl groups can influence the compound's ability to undergo further chemical transformations. Alizadeh and Ghanbaripour (2013) described a one-pot synthesis method for 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives, demonstrating the versatility of chromen-2-ones as scaffolds for synthesizing various heterocyclic compounds (Alizadeh & Ghanbaripour, 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. The supramolecular architecture, as discussed by Padilla-Martínez et al., provides insights into the factors that influence these properties, including hydrogen bonding and π-stacking interactions (Padilla-Martínez et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to participate in chemical reactions, are defined by the molecular structure of the chromen-2-one derivatives. Studies like those conducted by Alizadeh and Ghanbaripour provide valuable information on the synthesis and potential reactivity of these compounds, offering a basis for further chemical modifications and applications (Alizadeh & Ghanbaripour, 2013).
科学的研究の応用
Synthesis of Heterocyclic Compounds
6H-Benzo[c]chromen-6-ones, including compounds like 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one, are crucial in the synthesis of various heterocyclic compounds. These core structures find extensive applications due to their pharmacological importance. The synthetic protocols for such compounds have been reviewed, indicating the necessity for efficient and simple procedures involving Michael acceptor reactions with 1,3- and 1,5-dicarbonyl compounds to produce biologically active molecules (Mazimba, 2016).
Development of Anticancer Agents
Pyrazoline derivatives, including those derived from compounds like 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one, have been a focus in the development of new anticancer agents. These compounds are gaining popularity due to their potential for dynamic applications in pharmaceutical chemistry. The synthesis and biological activity of pyrazoline derivatives have been extensively reviewed, highlighting their importance in anticancer research (Ray et al., 2022).
Antioxidant Properties
Chromones and their derivatives, including 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one, have been identified for their radical scavenging and antioxidant properties. These properties are crucial for developing therapeutic agents aimed at inhibiting or delaying cell impairment, which can lead to various diseases. A comprehensive review of over 400 naturally and synthetically derived chromone derivatives has been conducted to understand their antioxidant potential, indicating the significance of compounds like 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one in medicinal chemistry (Yadav et al., 2014).
Green Synthesis Approaches
The compound has also been implicated in green synthesis approaches, particularly in the multi-component synthesis of fused heterocyclic derivatives. Such methodologies emphasize atom economy and environmental friendliness, which are crucial in modern synthetic chemistry. The review highlights the synthesis of complex molecules via multi-component reactions, indicating the broader applicability of 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one in eco-friendly chemical synthesis processes (Dhanalakshmi et al., 2021).
特性
IUPAC Name |
3-(4-bromopyrazole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O3/c14-9-6-15-16(7-9)12(17)10-5-8-3-1-2-4-11(8)19-13(10)18/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGAODVEPDCLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)
![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548250.png)


![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5548274.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)
![N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)
![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)